molecular formula C31H55NO9 B1443851 Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside CAS No. 262856-89-3

Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Cat. No. B1443851
CAS RN: 262856-89-3
M. Wt: 585.8 g/mol
InChI Key: VJUYUJJXKXZILI-JQWMYKLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a crucial compound in the biomedical field . It finds extensive applications in the realm of antiviral drug development as well as the investigation of infectious diseases .


Molecular Structure Analysis

The molecular formula of Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is C31H55NO9 . Its molecular weight is 585.77 . The InChI key is VJUYUJJXKXZILI-JQWMYKLHSA-N .


Physical And Chemical Properties Analysis

The compound is dried by centrifugal evaporation from an aqueous solution . It should be stored at -20°C for long-term storage .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research for the study of protein interactions and functions. It can be used to modify proteins or peptides to study their structure-activity relationships .

Antiviral Drug Development

The compound shows promise in the development of antiviral drugs. Its structure allows for the potential inhibition of viral entry or replication in host cells, which is crucial in combating viral infections .

Antibacterial Applications

Research indicates potential antibacterial properties, making it a candidate for developing new antibacterial agents, especially against drug-resistant strains .

Antitumor Research

The molecular structure of this compound suggests it could be used in antitumor studies, possibly as a carrier for antitumor drugs or as a part of a drug conjugate to target cancer cells .

Surfactant in Biochemical Assays

Due to its surfactant properties, it can be used in biochemical assays where it helps in solubilizing proteins or other hydrophobic compounds .

Infectious Disease Investigation

It has applications in the investigation of infectious diseases, providing a tool for researchers to understand pathogen-host interactions and develop targeted therapies .

Drug Delivery Systems

The compound’s ability to form stable structures makes it suitable for use in drug delivery systems, potentially improving the efficacy and stability of therapeutic agents .

Biomolecular Research

In biomolecular research, it can be used to study cell membrane dynamics or as a component in the synthesis of glycolipids, which are essential for cell recognition and signaling .

Future Directions

Given its significance in the biomedical field and its applications in antiviral drug development and the investigation of infectious diseases , future research could focus on exploring its potential uses in these areas.

properties

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-heptadecoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H55NO9/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-37-31-28(32-23(2)33)30(40-26(5)36)29(39-25(4)35)27(41-31)22-38-24(3)34/h27-31H,6-22H2,1-5H3,(H,32,33)/t27-,28-,29-,30-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUYUJJXKXZILI-JQWMYKLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H55NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
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Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
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Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
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Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

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